molecular formula C25H19BrN2O4 B5500970 4-[(E)-2-[3-bromo-4-[2-(4-methylanilino)-2-oxoethoxy]phenyl]-1-cyanoethenyl]benzoic acid

4-[(E)-2-[3-bromo-4-[2-(4-methylanilino)-2-oxoethoxy]phenyl]-1-cyanoethenyl]benzoic acid

Cat. No.: B5500970
M. Wt: 491.3 g/mol
InChI Key: IFXWMDZZTGWTRH-NDENLUEZSA-N
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Description

4-[(E)-2-[3-bromo-4-[2-(4-methylanilino)-2-oxoethoxy]phenyl]-1-cyanoethenyl]benzoic acid is a complex organic compound with a unique structure that includes bromine, cyano, and benzoic acid functional groups

Scientific Research Applications

4-[(E)-2-[3-bromo-4-[2-(4-methylanilino)-2-oxoethoxy]phenyl]-1-cyanoethenyl]benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-2-[3-bromo-4-[2-(4-methylanilino)-2-oxoethoxy]phenyl]-1-cyanoethenyl]benzoic acid involves multiple steps, starting from simpler aromatic compounds. The process typically includes:

    Bromination: Introduction of a bromine atom to the aromatic ring using bromine (Br2) and a catalyst like iron(III) bromide (FeBr3).

    Friedel-Crafts Alkylation: Introduction of the methylanilino group using methyl chloride (CH3Cl) and aluminum chloride (AlCl3).

    Nitration and Reduction: Introduction of the nitro group followed by its reduction to an amino group using nitric acid (HNO3) and sulfuric acid (H2SO4), followed by reduction with a suitable reducing agent.

    Esterification and Hydrolysis: Formation of the ester linkage and subsequent hydrolysis to yield the final benzoic acid derivative.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve continuous flow reactors, automated synthesis, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methylanilino group, forming corresponding oxides.

    Reduction: Reduction reactions can target the cyano group, converting it to an amine.

    Substitution: Electrophilic aromatic substitution reactions can occur, particularly at positions ortho and para to the existing substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenation with bromine (Br2) and iron(III) bromide (FeBr3).

Major Products

    Oxidation: Formation of corresponding oxides or quinones.

    Reduction: Formation of amines from cyano groups.

    Substitution: Introduction of new substituents like halogens or alkyl groups.

Mechanism of Action

The mechanism of action of 4-[(E)-2-[3-bromo-4-[2-(4-methylanilino)-2-oxoethoxy]phenyl]-1-cyanoethenyl]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. This can lead to various biological effects, including anti-inflammatory or anticancer activities.

Comparison with Similar Compounds

Similar Compounds

    4-bromo-2-nitrotoluene: Similar in structure but lacks the cyano and benzoic acid groups.

    4-methylaniline: Contains the methylanilino group but lacks the bromine and cyano groups.

    Benzoic acid derivatives: Various derivatives with different substituents on the aromatic ring.

Uniqueness

4-[(E)-2-[3-bromo-4-[2-(4-methylanilino)-2-oxoethoxy]phenyl]-1-cyanoethenyl]benzoic acid is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

4-[(E)-2-[3-bromo-4-[2-(4-methylanilino)-2-oxoethoxy]phenyl]-1-cyanoethenyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19BrN2O4/c1-16-2-9-21(10-3-16)28-24(29)15-32-23-11-4-17(13-22(23)26)12-20(14-27)18-5-7-19(8-6-18)25(30)31/h2-13H,15H2,1H3,(H,28,29)(H,30,31)/b20-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFXWMDZZTGWTRH-NDENLUEZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)COC2=C(C=C(C=C2)C=C(C#N)C3=CC=C(C=C3)C(=O)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)NC(=O)COC2=C(C=C(C=C2)/C=C(/C#N)\C3=CC=C(C=C3)C(=O)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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